Uridine, 4'-C-methyl- is a modified nucleoside derived from uridine, characterized by the addition of a methyl group at the 4' carbon position of the ribose sugar. This modification can influence the nucleoside's biological properties and its utility in various biochemical applications, particularly in the synthesis of oligonucleotides and in RNA interference technologies.
Uridine, 4'-C-methyl- belongs to a class of compounds known as nucleoside analogs. These compounds are often used in molecular biology and medicinal chemistry due to their ability to mimic natural nucleosides while providing enhanced properties for specific applications.
The synthesis of Uridine, 4'-C-methyl- typically involves several steps that may include:
For instance, one method described involves suspending uridine in an anhydrous solvent (like dimethylformamide) and adding a methylating agent under controlled temperature conditions. The reaction is monitored using techniques such as thin-layer chromatography to ensure completion .
The molecular formula for Uridine, 4'-C-methyl- is C₁₁H₁₄N₂O₅. The structure consists of a pyrimidine base (uridine) linked to a ribose sugar that has been modified at the 4' carbon.
Uridine, 4'-C-methyl- can participate in several chemical reactions typical for nucleosides:
For example, when reacted with phosphoramidites, Uridine, 4'-C-methyl- can be incorporated into oligonucleotides using automated synthesizers, enhancing their stability against nucleases .
The mechanism by which Uridine, 4'-C-methyl- exerts its effects is primarily through its incorporation into RNA molecules. The methyl modification at the 4' position can enhance resistance to enzymatic degradation and improve binding affinity to complementary RNA or DNA sequences.
Studies have indicated that oligonucleotides containing this modified nucleoside show increased stability and altered hybridization properties compared to their unmodified counterparts .
Uridine, 4'-C-methyl- has several scientific applications:
Enzymatic synthesis of 4'-C-methyluridine analogs faces limitations due to the stringent substrate specificity of natural enzymes. Bacteriophage polymerases (e.g., T7 RNA polymerase) used for in vitro transcription (IVT) poorly accommodate 4'-C-methyl modifications, resulting in low incorporation efficiency (<20%) and truncated transcripts [1].
In contrast, chemical synthesis enables precise installation of the 4'-C-methyl group. A validated route begins with 2'-O-methyluridine, which undergoes iodination via an Appel reaction followed by dehalogenation with DBU to form a 4',5'-unsaturated intermediate. Epoxidation using Oxone® yields a key epoxide, which undergoes nucleophilic ring-opening with methylamine or aminoethanol to generate 4'-C-aminomethyl or 4'-C-aminoethoxy analogs. Phosphoramidite monomers are then prepared for oligonucleotide synthesis (yield: 65–72% over 8 steps) [8] [10].
Table 1: Comparative Analysis of Synthesis Methods
Method | Yield | Modification Flexibility | Key Limitation |
---|---|---|---|
Enzymatic (IVT) | <20% | Low | Polymerase incompatibility |
Chemical (organic) | 65–72% | High | Multi-step purification |
The ribose 4'-position allows stereoselective modifications that influence RNA conformation and stability. 4'-C-α-substituents (e.g., α-OMe, α-aminomethyl) favor the C3'-endo (North) sugar pucker, minimally perturbing A-form duplex geometry. Conversely, 4'-C-β-epimers induce severe duplex destabilization (ΔT~m~ = –8.5°C per modification) due to steric clashes [6] [10].
Functionalization strategies include:
Combinatorial modifications synergistically enhance oligonucleotide performance:
Table 2: Thermal Stabilization Effects of Combinatorial Modifications
Modification Combination | ΔT~m~ (°C) vs. Unmodified | Nuclease Resistance |
---|---|---|
4'-C-α-OMe + 2'-OMe | +0.3 | 8-fold increase |
4'-C-α-aminomethyl + 5-propynyl | +2.1 | >24-hour serum stability |
Synergistic effects: When 4'-C-aminoethoxy, 2'-OMe, and 5-propynyl modifications are combined in antisense oligonucleotides (ASOs), T~m~ increases by 3.2°C, and RNase H activation efficiency reaches 95% relative to native DNA [8].
4'-C-Methyluridine phosphoramidites are synthesized with 5'-DMT protection and cyanoethyl phosphoramidite groups. Key steps include:
Challenges: Aminoalkyl side chains (e.g., 4'-C-aminoethoxy) require post-synthetic dimethylamine treatment (10% in acetonitrile) to prevent acrylonitrile adduct formation during ammonia deprotection [8].
Purification methods:
Characterization techniques:
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